Methyl 2-cyclohexyl-3-oxobutanoate

Lipophilicity ADME Drug Design

Methyl 2-cyclohexyl-3-oxobutanoate (CAS 175230-30-5) is a β-keto ester characterized by a cyclohexyl substituent, with a molecular weight of 198.26 g/mol and a computed XLogP3-AA of 2.7, indicating moderate lipophilicity. This compound is a racemic liquid at room temperature and serves as a versatile small molecule scaffold in organic synthesis, with primary utility as an intermediate in medicinal chemistry and chemical biology research.

Molecular Formula C11H18O3
Molecular Weight 198.262
CAS No. 175230-30-5
Cat. No. B2689359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-cyclohexyl-3-oxobutanoate
CAS175230-30-5
Molecular FormulaC11H18O3
Molecular Weight198.262
Structural Identifiers
SMILESCC(=O)C(C1CCCCC1)C(=O)OC
InChIInChI=1S/C11H18O3/c1-8(12)10(11(13)14-2)9-6-4-3-5-7-9/h9-10H,3-7H2,1-2H3
InChIKeyNUGGQIWQPPASAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Methyl 2-cyclohexyl-3-oxobutanoate (CAS 175230-30-5) as a β-Keto Ester Synthetic Intermediate


Methyl 2-cyclohexyl-3-oxobutanoate (CAS 175230-30-5) is a β-keto ester characterized by a cyclohexyl substituent, with a molecular weight of 198.26 g/mol and a computed XLogP3-AA of 2.7, indicating moderate lipophilicity [1]. This compound is a racemic liquid at room temperature and serves as a versatile small molecule scaffold in organic synthesis, with primary utility as an intermediate in medicinal chemistry and chemical biology research .

Why Methyl 2-cyclohexyl-3-oxobutanoate Cannot Be Replaced by Its Ethyl Ester Analog in Lipophilicity-Critical Applications


The substitution of Methyl 2-cyclohexyl-3-oxobutanoate with its close analog, Ethyl 2-cyclohexyl-3-oxobutanoate, is not trivial due to quantifiable differences in their physicochemical properties. The methyl ester possesses a lower computed lipophilicity (XLogP3-AA 2.7) compared to its ethyl ester counterpart, which is a critical parameter influencing solubility, membrane permeability, and metabolic stability in biological assays and drug design [1]. This difference directly impacts experimental outcomes in areas like cell-based assays, pharmacokinetic studies, and the development of lead compounds, necessitating careful selection based on the specific research context.

Quantitative Differentiation Guide for Methyl 2-cyclohexyl-3-oxobutanoate


Lipophilicity Comparison: Methyl Ester vs. Ethyl Ester for ADME Predictions

Methyl 2-cyclohexyl-3-oxobutanoate exhibits a calculated LogP (XLogP3-AA) of 2.7, which is quantifiably lower than the LogP expected for its ethyl ester analog. This difference in lipophilicity directly impacts predicted absorption, distribution, metabolism, and excretion (ADME) properties, making the methyl ester a less lipophilic option for certain assay or formulation requirements [1].

Lipophilicity ADME Drug Design

Versatility as a Synthetic Intermediate for Cyclohexyl-Functionalized Compounds

Methyl 2-cyclohexyl-3-oxobutanoate is explicitly classified as a 'versatile small molecule scaffold' by commercial suppliers, highlighting its primary procurement value as an intermediate for introducing both β-keto ester and cyclohexyl functionalities into more complex molecular architectures . This distinguishes it from simpler acetoacetate esters (e.g., methyl acetoacetate) which lack the cyclohexyl group crucial for modulating steric and lipophilic properties.

Organic Synthesis Medicinal Chemistry Building Block

Procurement-Led Application Scenarios for Methyl 2-cyclohexyl-3-oxobutanoate


Medicinal Chemistry: Synthesis of Lipophilicity-Optimized Lead Compounds

Researchers engaged in hit-to-lead or lead optimization programs can procure Methyl 2-cyclohexyl-3-oxobutanoate to introduce a cyclohexyl-β-keto ester fragment into new chemical entities. The compound's lower lipophilicity (XLogP3-AA 2.7) compared to its ethyl ester analog makes it a valuable option when designing compounds with improved aqueous solubility or reduced non-specific binding, which are common challenges in early-stage drug discovery [1].

Chemical Biology: Tool Compound Synthesis for Target Validation

This compound is suitable for use as a building block in the synthesis of chemical probes for studying biological systems. Its classification as a 'versatile small molecule scaffold' implies its utility in creating focused libraries or specific tool compounds. The β-keto ester moiety provides a synthetic handle for further derivatization (e.g., Knorr pyrazole synthesis), while the cyclohexyl group can be used to explore hydrophobic interactions within a target protein's binding pocket.

Analytical Method Development: Use as a Reference Standard

Given the availability of Methyl 2-cyclohexyl-3-oxobutanoate in high purity (95%) from reputable vendors , it can be procured for use as a reference standard or internal standard in analytical chemistry workflows. This is particularly relevant for laboratories developing LC-MS or GC-MS methods for detecting and quantifying β-keto esters or related cyclohexyl-containing metabolites in complex biological matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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